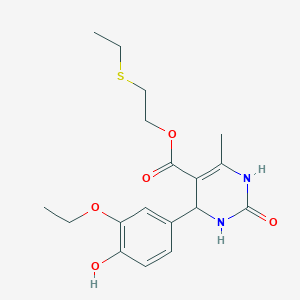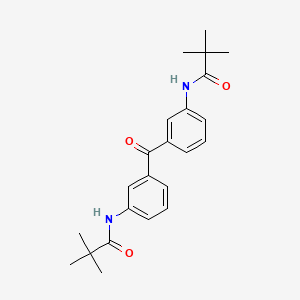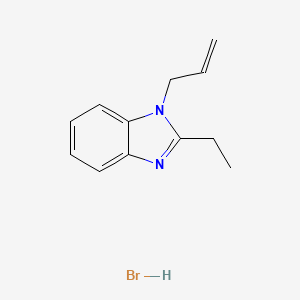![molecular formula C17H17NO B5070449 2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B5070449.png)
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane, also known as DOB or 2,5-dimethoxy-4-bromoamphetamine, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s and has been used as a research chemical ever since. The purpose of
科学的研究の応用
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane has been used in scientific research to study its effects on the brain and behavior. Its psychedelic properties make it a valuable tool for studying the neural mechanisms of consciousness and perception. 2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane has been shown to activate the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been used to study the effects of psychedelic drugs on creativity, spirituality, and mystical experiences.
作用機序
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane's mechanism of action is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This receptor is found in high concentrations in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, planning, and working memory. Activation of the 5-HT2A receptor is thought to lead to increased glutamate release, which in turn enhances neural plasticity and modulates the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane has been shown to induce a range of physiological and biochemical effects in the body. These include increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also alters the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects can lead to changes in mood, perception, and cognition.
実験室実験の利点と制限
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane has several advantages as a research chemical. It is relatively easy to synthesize and can be used to study the effects of psychedelic drugs on the brain and behavior. However, it also has several limitations. Its psychedelic effects can make it difficult to control for variables such as set and setting, and its potential for abuse means that it must be handled with care in a controlled laboratory setting.
将来の方向性
There are several future directions for research on 2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane. One area of interest is the development of new psychedelic drugs that can be used to treat mental health disorders such as depression and anxiety. Another area of research is the use of psychedelic drugs to enhance creativity and problem-solving abilities. Finally, there is a need for further research on the long-term effects of 2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane and other psychedelic drugs on the brain and behavior.
合成法
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane can be synthesized through a multi-step process that involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction and bromination. The final product is obtained through a reaction with 2,6-diphenylpiperidone. The synthesis of 2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane requires a high level of expertise and should only be attempted by trained professionals in a controlled laboratory setting.
特性
IUPAC Name |
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-3-7-13(8-4-1)16-11-15-12-17(18(16)19-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSPOPJKZNDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(N(C1C3=CC=CC=C3)O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)
![7-{[(3,4-dichlorophenyl)amino]carbonyl}-4-oxo-3-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine-6-carboxylic acid](/img/structure/B5070371.png)

![2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5070379.png)
![1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5070389.png)

![methyl 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5070406.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5070409.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B5070413.png)
![4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5070416.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5070423.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5070426.png)

![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)